4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate
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Overview
Description
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate is a heterocyclic compound belonging to the benzoxazinone family.
Preparation Methods
The synthesis of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate typically involves the cyclization of anthranilic acid derivatives with acyl chlorides under dry conditions. One common method includes the reaction of anthranilic acid with acyl or aroyl chlorides in dry pyridine, leading to the formation of 2-substituted-3,1-benzoxazin-4-one derivatives . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydrobenzoxazinone derivatives.
Common Reagents and Conditions: Reactions often involve reagents like sodium azide, ethylcyanoacetate, and ethylacetoacetate under conditions such as glacial acetic acid and fused sodium acetate.
Major Products: The major products formed from these reactions include various substituted benzoxazinone derivatives, which exhibit significant biological activities.
Scientific Research Applications
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate has a wide range of scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It has been studied for its antimicrobial, antiviral, and anticancer properties.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cathepsin G and human leukocyte elastase, leading to anti-inflammatory effects . The compound’s structure allows it to form hydrogen bonds and π-π interactions, which are crucial for its biological activity .
Comparison with Similar Compounds
4-oxo-2-phenyl-4H-3,1-benzoxazin-6-yl acetate can be compared with other benzoxazinone derivatives, such as:
4-oxo-4H-3,1-benzoxazin-2-yl phenyl-4-methylbenzenesulfonate: Known for its antimicrobial activity.
N-[2-(4-oxo-4H-benzo[d][1,3]-oxazin-2-yl)benzamide: Studied for its crystal structure and hydrogen bonding properties.
2-phenyl-4H-3,1-benzoxazin-4-one: Used as a bleach activator and known for its environmental friendliness.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C16H11NO4 |
---|---|
Molecular Weight |
281.26 g/mol |
IUPAC Name |
(4-oxo-2-phenyl-3,1-benzoxazin-6-yl) acetate |
InChI |
InChI=1S/C16H11NO4/c1-10(18)20-12-7-8-14-13(9-12)16(19)21-15(17-14)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
LMRMFEVVSALYLA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)N=C(OC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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